1-(2-Methyl-2H-indazol-7-yl)ethan-1-one is a chemical compound with the molecular formula and a molecular weight of 174.2 g/mol. It belongs to the class of indazole derivatives, which are recognized for their diverse biological activities and applications in medicinal chemistry. The compound is identified by the CAS number 1159511-30-4 and is characterized by its ability to interact with various enzymes and proteins, influencing cellular processes such as inflammation and metabolism .
1-(2-Methyl-2H-indazol-7-yl)ethan-1-one is classified as an indazole derivative. Indazoles are bicyclic compounds that consist of a five-membered ring fused to a six-membered aromatic ring, which contributes to their unique chemical properties and biological activities.
The synthesis of 1-(2-Methyl-2H-indazol-7-yl)ethan-1-one can be achieved using several synthetic routes. The most straightforward method involves:
This method has been demonstrated to yield high purity products, often exceeding 97% .
The reaction mechanism involves nucleophilic acyl substitution, where the nitrogen atom of the indazole ring attacks the carbonyl carbon of ethanoyl chloride, forming an intermediate that subsequently loses a chloride ion to yield the final product.
The molecular structure of 1-(2-Methyl-2H-indazol-7-yl)ethan-1-one features:
The structural representation can be described using SMILES notation as CC(=O)C1=CC=CC2=CN(C)N=C21
.
Key structural data include:
1-(2-Methyl-2H-indazol-7-yl)ethan-1-one can undergo several types of chemical reactions:
These reactions typically require organic solvents such as dichloromethane or acetonitrile, and may involve catalysts like palladium or copper salts .
The choice of reagents and conditions significantly affects the yield and purity of the products formed from these reactions, making careful optimization essential in synthetic applications.
The mechanism of action for 1-(2-Methyl-2H-indazol-7-yl)ethan-1-one involves its interaction with various biological targets:
These interactions suggest potential therapeutic applications in diseases characterized by inflammation or altered cell signaling.
The physical properties of 1-(2-Methyl-2H-indazol-7-yl)ethan-1-one include:
Chemical properties include:
1-(2-Methyl-2H-indazol-7-yl)ethan-1-one has several scientific applications:
Indazole derivatives represent a privileged scaffold in drug discovery due to their structural versatility and broad bioactivity profile. The compound 1-(2-Methyl-2H-indazol-7-yl)ethan-1-one (CAS: 1159511-30-4) exemplifies this potential, featuring a ketone functionalization at the 7-position and a methyl group at the N-2 position of the indazole core. Its molecular formula (C₁₀H₁₀N₂O) and moderate lipophilicity (XLogP3: 1.6) enable optimal membrane permeability, while the hydrogen bond acceptor count (2) facilitates target interactions [1] [7]. This acetyl-substituted derivative serves as a synthetic intermediate for bioactive molecules targeting oncology, inflammation, and infectious diseases.
Table 1: Key Chemical Properties of 1-(2-Methyl-2H-indazol-7-yl)ethan-1-one
Property | Value |
---|---|
CAS Registry Number | 1159511-30-4 |
Molecular Formula | C₁₀H₁₀N₂O |
Molecular Weight | 174.20 g/mol |
IUPAC Name | 1-(2-Methyl-2H-indazol-7-yl)ethan-1-one |
XLogP3 | 1.6 |
Hydrogen Bond Acceptor Count | 2 |
Canonical SMILES | CC(=O)C1=C2C=CC=CC2=NN1C |
The medicinal exploration of indazoles began with Emil Fischer's 19th-century identification of indazole tautomerism (1H vs. 2H-forms), a foundational discovery enabling rational drug design [2] [10]. By the 1980s, natural alkaloids like Nigellicine (isolated from Nigella sativa) demonstrated the scaffold's inherent bioactivity, spurring synthetic efforts. Key milestones include:
Table 2: Historical Development of Indazole-Based Therapeutics
Era | Key Advancement | Impact |
---|---|---|
1883 | Fischer's tautomerism studies | Defined chemical behavior of indazole rings |
1985 | Isolation of Nigellicine | Revealed natural indazole bioactivity |
1991 | Granisetron FDA approval | Validated indazoles for CNS targets |
2009 | Pazopanib clinical use | Demonstrated kinase inhibition applications |
2017–Present | Niraparib & Rh-catalyzed synthesis advancements | Enabled complex C7-derivatization strategies |
The 2-methyl-2H-indazole configuration confers distinct advantages in drug design:
Table 3: Bioactive Indazole Derivatives Featuring 2-Methyl or C7-Substitution
Compound Scaffold | Biological Target | Key Activity |
---|---|---|
3-CF3-2H-Indazoles | Hypoxia-inducible factor (HIF) | Antiproliferative activity |
4-Chloro-N-(1-phenyl-1H-indazol-3-yl)benzenesulfonamide | DNA gyrase | Antibacterial (Binding affinity: −12.2 kcal/mol) [6] |
7-Ethanoyl-2-methyl-2H-indazole | Fibroblast growth factor receptors (FGFR) | Kinase inhibition |
3-Amino-4-ethynyl indazoles | Bcr-Abl kinase | Antileukemic activity |
Indazole alkaloids are rare in nature, with Nigellicine and Nigeglanine as primary examples from Nigella sativa seeds. Biosynthetically, they arise from shikimate pathway intermediates:
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 116383-34-7
CAS No.: 14476-25-6
CAS No.:
CAS No.: